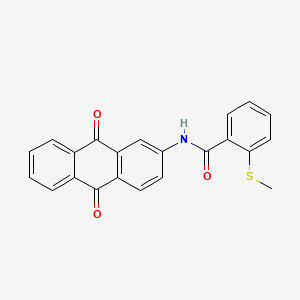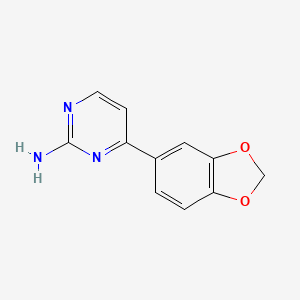
4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine” is an organic compound that belongs to the class of aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety . It has been used in the synthesis of various compounds with potential anticancer activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of 1,3,4-thiadiazole bearing pyrimidine derivatives using optimized reaction conditions .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of related pyrimidin-2-amine compounds includes their use as corrosion inhibitors for mild steel in hydrochloric acid solutions. Studies have shown these inhibitors, including derivatives of pyrimidin-2-yl-amine, exhibit good corrosion inhibition even at very low concentrations, indicating their potential in protecting metals from corrosion in acidic environments (Ashassi-Sorkhabi et al., 2005).
Antibacterial and Insecticidal Potential
Pyrimidin-2-amine derivatives have been synthesized for evaluating their insecticidal and antibacterial potential. Specifically, compounds prepared by cyclocondensation involving pyrimidin-2-amine showed activity against certain microorganisms and insects, suggesting their utility in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Crystal Structure and DFT Studies
The crystal structure and density functional theory (DFT) studies of 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine revealed insights into its molecular conformation, stabilization, and chemical reactivity. These findings provide a foundation for understanding the interaction mechanisms and designing molecules with desired properties for various applications (Murugavel et al., 2014).
Antifungal Effect
Research on derivatives of pyrimidin-2-amine, specifically focusing on their antifungal effects, has identified compounds with significant activity against important types of fungi. This highlights their potential as a basis for developing new antifungal agents, contributing to the fight against fungal infections (Jafar et al., 2017).
Dual Inhibitors of Enzymes
Compounds based on pyrimidin-2-amine have been investigated for their potential as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing their application in antitumor agents. This dual inhibitory action suggests their use in cancer treatment, targeting specific enzymes to hinder cancer cell growth (Gangjee et al., 2005).
Direcciones Futuras
The future directions for research on “4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, CDK4 has been identified as a promising target for breast cancer therapy, suggesting that these compounds could be further explored for their potential in this area .
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-13-4-3-8(14-11)7-1-2-9-10(5-7)16-6-15-9/h1-5H,6H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNCFKVEIHZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)
![5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2692859.png)
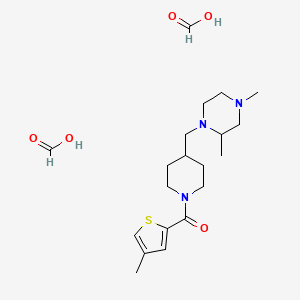

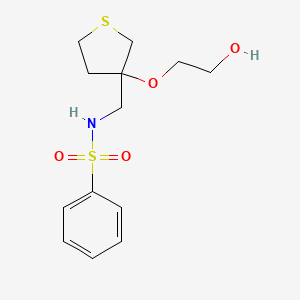
![(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2692864.png)
![5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide](/img/structure/B2692866.png)
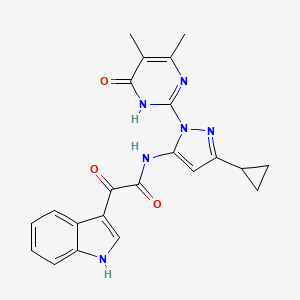
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2692868.png)
![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2692869.png)
